molecular formula C7H14O2 B2438981 3-Cyclobutoxypropan-1-ol CAS No. 1194835-18-1

3-Cyclobutoxypropan-1-ol

Cat. No.: B2438981
CAS No.: 1194835-18-1
M. Wt: 130.187
InChI Key: LAQYIZMINVEICB-UHFFFAOYSA-N
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Description

3-Cyclobutoxypropan-1-ol is an organic compound with the molecular formula C7H14O2. It is a versatile chemical used in various scientific research and industrial applications. The compound features a cyclobutyl group attached to a propanol backbone, making it a unique structure among alcohols.

Scientific Research Applications

3-Cyclobutoxypropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Safety and Hazards

The safety data sheet for 3-Cyclobutoxypropan-1-ol indicates that it is classified under GHS07, which denotes that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxypropan-1-ol typically involves the reaction of cyclobutanol with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclobutanol attacks the carbon atom of the chloropropanol, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form cyclobutylpropanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Cyclobutoxypropanoic acid.

    Reduction: Cyclobutylpropanol.

    Substitution: Cyclobutoxypropyl chloride.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxypropan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

    Cyclobutanol: A simpler analog with a hydroxyl group directly attached to the cyclobutane ring.

    Cyclobutylmethanol: Similar structure but with a methanol group instead of a propanol group.

    Cyclobutoxyethanol: An analog with an ethanol backbone instead of propanol.

Uniqueness: 3-Cyclobutoxypropan-1-ol is unique due to its specific structure, which combines the properties of both cyclobutyl and propanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

3-cyclobutyloxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-2-6-9-7-3-1-4-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQYIZMINVEICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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